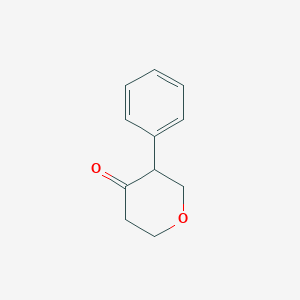

3-Phenyldihydro-2H-pyran-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenyloxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQJKNSUIDXBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Stereoselective Synthesis of 3-Phenyl-Tetrahydropyran-4-one: Strategies and Mechanistic Insights

Introduction: The Significance of the Tetrahydropyran-4-one Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules.[1][2] Specifically, substituted tetrahydropyran-4-ones serve as versatile intermediates, providing a functional handle for further molecular elaboration. The stereoselective synthesis of these heterocycles, particularly those bearing aryl substituents adjacent to the carbonyl, such as 3-phenyl-tetrahydropyran-4-one, presents a significant synthetic challenge. The precise control over the stereocenter at the C3 position is crucial, as the configuration of this center can profoundly influence the biological activity and pharmacokinetic properties of the final molecule.

This technical guide provides an in-depth analysis of robust and contemporary strategies for the stereoselective synthesis of 3-phenyl-tetrahydropyran-4-one. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles that govern stereochemical outcomes, offering field-proven insights for researchers in drug development and organic synthesis.

Strategic Overview: Pathways to the Chiral Target

The stereoselective construction of 3-phenyl-tetrahydropyran-4-one hinges on the strategic formation of the C3-phenyl bond and the subsequent or concurrent cyclization to form the heterocyclic ring. Two primary disconnection approaches dominate the landscape: intramolecular cyclization of a carefully designed acyclic precursor and conjugate addition to a pre-formed heterocyclic template.

Caption: Key retrosynthetic strategies for 3-phenyl-tetrahydropyran-4-one.

Strategy 1: Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael (or oxo-Michael) addition is one of the most reliable and widely used methods for constructing tetrahydropyran rings.[3] This strategy involves the cyclization of a ζ-hydroxy α,β-unsaturated ketone. The stereochemistry of the newly formed C3 stereocenter is dictated by the geometry of the enone and the cyclization conditions, which can be controlled to favor either kinetic or thermodynamic products.

Retrosynthetic Analysis and Mechanistic Rationale

The key precursor for this approach is a 5-hydroxy-1-phenyl-1-en-4-one derivative. The cyclization proceeds via a 6-endo-trig pathway, which is generally favored. The diastereoselectivity arises from the conformation of the transition state during the intramolecular attack of the hydroxyl group onto the Michael acceptor.

Caption: Transition state model for diastereoselective oxa-Michael cyclization.

By positioning bulky substituents in a pseudo-equatorial orientation within a chair-like transition state, steric hindrance is minimized, leading to the thermodynamically favored diastereomer. For the synthesis of 3-phenyl-tetrahydropyran-4-one, this approach typically leads to a trans relationship between substituents at C2 and C3, or C3 and C5, depending on the precursor.

Proposed Experimental Protocol: Synthesis via Oxa-Michael Addition

This protocol is adapted from methodologies developed for the synthesis of related 2,6-disubstituted tetrahydropyran-4-ones.[4]

Part A: Synthesis of the Acyclic Precursor (5-Hydroxy-1-phenylhept-1-en-4-one)

-

Materials: Benzaldehyde, acetone, 3-(trimethylsilyloxy)but-1-ene, TiCl₄, dichloromethane (DCM), NaHCO₃ (sat. aq.), MgSO₄.

-

Procedure:

-

To a stirred solution of benzaldehyde (1.0 equiv) and acetone (1.5 equiv) in DCM (0.2 M) at -78 °C, slowly add TiCl₄ (1.1 equiv).

-

Stir the mixture for 30 minutes, then add a solution of 3-(trimethylsilyloxy)but-1-ene (1.2 equiv) in DCM dropwise.

-

Allow the reaction to stir at -78 °C for 4 hours.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Warm the mixture to room temperature and extract with DCM (3x).

-

Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the silyl-protected precursor.

-

Desilylate using TBAF or mild acid to afford the ζ-hydroxy α,β-unsaturated ketone.

-

Part B: Diastereoselective Cyclization

-

Materials: Acyclic precursor from Part A, trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) or DBU, DCM.

-

Procedure (Acid-Catalyzed):

-

Dissolve the acyclic precursor (1.0 equiv) in dry DCM (0.1 M) and cool to 0 °C.

-

Add Me₃SiOTf (0.1 equiv) dropwise.[4]

-

Monitor the reaction by TLC until consumption of the starting material.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

-

Purify by flash chromatography to yield 3-phenyl-tetrahydropyran-4-one. The stereochemical outcome will be dependent on the exact substrate and conditions.

-

Strategy 2: Silyl Enol Ether Prins-Type Cyclization

The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a powerful tool for tetrahydropyran synthesis.[5][6] A modern and highly effective variant involves the use of a hydroxy-substituted silyl enol ether, which cyclizes upon condensation with an aldehyde to directly afford a tetrahydropyran-4-one.[7][8] This method offers excellent diastereoselectivity and functional group tolerance.

Mechanistic Rationale and Stereochemical Control

The reaction is initiated by the Lewis acid-catalyzed condensation of the aldehyde with the hydroxy silyl enol ether, forming an oxocarbenium ion. This intermediate then undergoes a 6-endo cyclization, where the silyl enol ether acts as the nucleophile. The stereochemistry is established during this cyclization step, which proceeds through a well-defined chair-like transition state to minimize A-1,3 strain, typically yielding the cis-2,6-disubstituted product with high fidelity.[8]

Caption: Workflow for the Prins-type synthesis of the target molecule.

Proposed Experimental Protocol: Synthesis via Prins Cyclization

This protocol is designed based on the principles established by Rychnovsky and others.[8]

-

Materials: Phenylacetaldehyde, TMS-protected propargyl alcohol, n-BuLi, Weinreb amide of acetic acid, BF₃·OEt₂, DCM.

-

Procedure:

-

Precursor Synthesis: Synthesize the required hydroxy silyl enol ether precursor. This multi-step synthesis involves creating a molecule containing a hydroxyl group and a silyl enol ether appropriately spaced to facilitate the 6-endo cyclization upon reaction with benzaldehyde. A plausible route starts from a suitable β-hydroxy ketone.

-

Cyclization: To a solution of the hydroxy silyl enol ether precursor (1.0 equiv) and benzaldehyde (1.2 equiv) in dry DCM (0.05 M) at -78 °C, add BF₃·OEt₂ (1.1 equiv) dropwise.

-

Stir the reaction at -78 °C for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Warm to room temperature, separate the layers, and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography to afford the desired 3-phenyl-tetrahydropyran-4-one diastereomer.

-

Strategy 3: Asymmetric Catalytic 1,4-Conjugate Addition (Prospective)

While the previous strategies build the ring with the stereocenter, a more convergent and modern approach involves creating the C3 stereocenter on a pre-existing ring system. Asymmetric conjugate addition of an aryl nucleophile to a suitable α,β-unsaturated tetrahydropyranone (a dihydropyranone) is a highly attractive, albeit less documented for this specific substrate, strategy. The power of this method lies in the use of a small amount of a chiral catalyst to generate high levels of enantioselectivity.

Conceptual Framework

The key reaction is the 1,4-addition of a phenyl nucleophile (e.g., from phenylboronic acid or a phenyl Grignard reagent) to 5,6-dihydro-2H-pyran-4(3H)-one. The stereochemistry is controlled by a chiral catalyst, typically a complex of a transition metal (like Rhodium, Copper, or Palladium) with a chiral ligand.[9][10]

The catalyst and ligand form a chiral environment around the metal center. The enone substrate coordinates to this complex, and the chiral ligand blocks one face of the double bond, directing the incoming phenyl nucleophile to the opposite face, thus establishing the stereocenter with high enantiomeric excess (ee).

Comparative Analysis of Synthetic Strategies

| Strategy | Key Transformation | Stereocontrol Method | Advantages | Potential Challenges |

| Intramolecular Oxa-Michael | 6-endo-trig cyclization | Substrate control via chair-like transition state | Reliable, well-established, good for diastereocontrol. | Precursor synthesis can be multi-step; enantiocontrol requires a chiral starting material or catalyst. |

| Silyl Enol Ether Prins | Oxocarbenium cyclization | Transition state control | High diastereoselectivity, direct formation of the ketone.[8] | Requires synthesis of a specific hydroxy silyl enol ether precursor. |

| Asymmetric Conjugate Addition | Catalytic 1,4-addition | Catalyst control | Potentially high enantioselectivity, convergent, atom-economical. | Substrate (dihydropyranone) may be challenging to synthesize; method may require significant optimization for this specific substrate. |

Conclusion and Future Outlook

The stereoselective synthesis of 3-phenyl-tetrahydropyran-4-one is an achievable goal through several strategic pathways. The intramolecular oxa-Michael addition and silyl enol ether Prins cyclization represent robust, diastereoselective methods grounded in well-understood mechanistic principles. These routes offer reliable access to the target compound, with stereocontrol originating from the carefully designed acyclic precursors.

Looking forward, the development of a catalytic asymmetric conjugate addition would represent a significant advance, offering a more elegant and efficient route to enantioenriched 3-phenyl-tetrahydropyran-4-one. Success in this area would rely on the design of a catalyst system capable of high turnover and enantioselectivity for the dihydropyranone substrate. As the demand for enantiopure heterocyclic building blocks continues to grow in the pharmaceutical industry, the development of such catalytic methods will remain a high-priority research area.

References

-

Huffman, M. A., et al. (2005). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry, 70(11), 4409-4413. Available at: [Link]

-

Clarke, P. A., et al. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4627-4629. Available at: [Link]

-

Chen, C.-H., et al. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron Letters, 53(21), 2693-2696. Available at: [Link]

-

Tadpetch, K., et al. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 20, 9618-9624. Available at: [Link]

-

Funk, R. L., & Cossey, K. C. (2004). Diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones via Prins cyclizations of enecarbamates. Organic Letters, 6(5), 799-801. Available at: [Link]

-

Rychnovsky, S. D., & Marumoto, S. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9374-9388. Available at: [Link]

-

Marco-Contelles, J., et al. (2015). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2015(26), 5868-5876. Available at: [Link]

-

Rychnovsky, S. D., & Marumoto, S. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9374-9388. Available at: [Link]

-

Shibata, T., et al. (2010). Asymmetric conjugated addition of aryl Grignard reagents for the construction of chromanones bearing quaternary stereogenic centers in batch and flow. Beilstein Journal of Organic Chemistry, 6, 113. Available at: [Link]

-

Stoltz, B. M., & Enquist, J. A. (2011). Asymmetric Palladium-Catalyzed Conjugate Addition of Arylboronic Acids to β-Substituted Cyclic Enones. Organic Syntheses, 88, 38. Available at: [Link]

-

Mondal, B., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(17), 2413-2417. Available at: [Link]

-

Yadav, J. S., et al. (2009). Stereoselective One-Pot, Three-Component Synthesis of 4-Aryltetrahydropyran via Prins−Friedel−Crafts Reaction. The Journal of Organic Chemistry, 74(6), 2605-2608. Available at: [Link]

-

MacMillan, D. W. C., et al. (2005). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 127(1), 32-33. Available at: [Link]

-

Lee, H., & Kim, S. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 11(7), 2477-2511. Available at: [Link]

-

Jørgensen, K. A., et al. (2007). Organocatalytic Regioselective Michael Additions of Cyclic Enones via Asymmetric Phase Transfer Catalysis. Angewandte Chemie International Edition, 46(44), 8482-8485. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

-

Wang, J., et al. (2012). Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones. Tetrahedron: Asymmetry, 23(6-7), 491-497. Available at: [Link]

-

Wang, C., et al. (2020). Enantioselective Synthesis of Chiral Seven-Membered Ring via Rh-Catalyzed 1,4-Addition of Arylboronic Acids to Enones. Organic Chemistry Frontiers, 7(2), 269-274. Available at: [Link]

-

Ye, S., et al. (2018). Enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins via N-heterocyclic carbene catalyzed β-arylation/cyclization of α-bromoenals. Organic & Biomolecular Chemistry, 16(29), 5334-5338. Available at: [Link]

-

Kim, D. W., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2736. Available at: [Link]

-

Tadpetch, K., et al. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 20(47), 9618-9624. Available at: [Link]

Sources

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. researchgate.net [researchgate.net]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Tetrahydropyran synthesis [organic-chemistry.org]

- 6. Enantioselective Synthesis of Triarylmethanes via Intermolecular C–H Functionalization of Cyclohexadienes with Diaryldiazomethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Asymmetric Synthesis of 3-Phenyldihydro-2H-pyran-4(3H)-one: A Technical Guide

Part 1: Executive Summary & Strategic Analysis

The tetrahydropyran-4-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a polar isostere of cyclohexanone. The introduction of a phenyl group at the 3-position creates a chiral center adjacent to the carbonyl, a motif found in various bioactive alkaloids and NK1 antagonists.

While racemic synthesis is trivial (via thermodynamic enolate alkylation), the asymmetric synthesis of 3-phenyldihydro-2H-pyran-4(3H)-one presents a specific challenge: establishing a tertiary stereocenter adjacent to an enolizable ketone without subsequent racemization.

This guide details the Palladium-Catalyzed Asymmetric

Retrosynthetic Logic

The most direct disconnection is at the C3-Phenyl bond.

-

Path A (Nucleophilic Substitution): Reaction of an enolate with a phenyl electrophile. This is difficult due to the unreactivity of unactivated aryl halides towards standard enolates.

-

Path B (Transition Metal Catalysis): Pd-catalyzed cross-coupling of the ketone enolate with an aryl halide. This is the chosen route due to the availability of chiral bisphosphine ligands that induce high enantioselectivity.

Figure 1: Retrosynthetic analysis identifying the Pd-catalyzed

Part 2: Core Methodology (Pd-Catalyzed -Arylation)

Mechanistic Principles

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), followed by transmetallation of the ketone enolate (generated in situ by a base), and finally, a stereodefining reductive elimination.

Critical Success Factors:

-

Ligand Selection: The bite angle and steric bulk of the ligand are paramount. (R)-Difluorphos and (R)-Segphos are superior to BINAP for cyclic ketones, often yielding ee values >90% by enforcing a rigid chiral pocket during the C-C bond-forming reductive elimination step.

-

Base Choice: NaOtBu (Sodium tert-butoxide) is preferred. It is strong enough to generate the enolate reversibly but weak enough to minimize aldol condensation side reactions.

-

Solvent Effects: Toluene is the standard solvent. Ethereal solvents (THF) can compete for coordination, potentially lowering reaction rates.

The Catalytic Cycle

Figure 2: Catalytic cycle for the asymmetric

Part 3: Experimental Protocol

This protocol is adapted from the authoritative works of Buchwald and Hartwig on the

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Tetrahydro-4H-pyran-4-one | 1.0 | Substrate | Distill before use if yellow. |

| Bromobenzene | 1.1 | Electrophile | Aryl chlorides require higher temp. |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst | Stored under Argon. |

| (R)-Difluorphos | 0.024 (2.4 mol%) | Chiral Ligand | Alternatively (R)-BINAP (less selective). |

| NaOtBu | 1.3 | Base | Must be stored in glovebox/desiccator. |

| Toluene | [0.2 M] | Solvent | Anhydrous, degassed. |

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation

-

In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a flame-dried reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and (R)-Difluorphos (16 mg, 0.024 mmol).

-

Add anhydrous Toluene (2 mL) and stir at room temperature for 15 minutes. The solution should turn from orange to a clear yellow/reddish homogeneous solution, indicating ligation.

Step 2: Reaction Assembly 3. Add solid NaOtBu (125 mg, 1.3 mmol) to the catalyst solution. 4. Add Tetrahydro-4H-pyran-4-one (100 mg, 1.0 mmol) and Bromobenzene (173 mg, 1.1 mmol) sequentially. 5. Seal the vial with a Teflon-lined cap.

Step 3: Execution 6. Heat the reaction mixture to 80 °C in an oil bath or heating block. 7. Stir vigorously for 12–24 hours. Monitor consumption of the ketone by GC-MS or TLC (Note: The product and starting material may have similar Rf; stain with Anisaldehyde).

Step 4: Workup & Purification

8. Cool the mixture to room temperature.

9. Quench by adding saturated aqueous NH₄Cl (2 mL) and dilute with Ethyl Acetate (10 mL).

10. Separate the organic layer and wash with brine. Dry over Na₂SO₄.

11. Critical: Avoid strong bases during workup to prevent racemization of the

- Eluent: Hexanes:Ethyl Acetate (90:10 to 80:20).

- Product: The 3-phenyl isomer typically elutes after the starting material.

Part 4: Validation & Analysis

Analytical Data

-

Physical State: Colorless to pale yellow oil/solid (low melting point).

-

¹H NMR (500 MHz, CDCl₃): Diagnostic signal at

3.7–3.9 ppm (dd, 1H) corresponding to the C3 proton ( -

Chiral HPLC:

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexanes:iPrOH (90:10 to 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expectation: Enantiomers should be well-resolved. (R)-isomer typically elutes first on OD-H (confirmation with authentic standard required).

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (<40%) | Catalyst poisoning or wet solvent. | Ensure strict anhydrous conditions; use fresh NaOtBu. |

| Low ee (<70%) | Ligand dissociation or high temp. | Switch to (R)-Segphos; lower temp to 60°C (extend time). |

| Racemization | Basic workup or prolonged heat. | Quench immediately at RT; do not use NaOH/KOH in workup. |

| Bis-arylation | Excess aryl halide/base. | Strictly control stoichiometry (1.1 equiv Ar-Br). |

Part 5: References

-

Buchwald, S. L., et al. (1997).[1] "Palladium-Catalyzed

-Arylation of Ketones." Journal of the American Chemical Society, 119(46), 11108–11109. Link -

Hartwig, J. F., et al. (2000). "Palladium-Catalyzed

-Arylation of Esters and Amides." Journal of the American Chemical Society, 122(43), 10706–10707. Link -

Hamada, T., & Buchwald, S. L. (2002). "An Improved Catalyst for the Asymmetric Arylation of Ketone Enolates."[2] Journal of the American Chemical Society, 124(43), 12668–12669. Link

-

Stoltz, B. M., et al. (2017). "Enantioselective Pd-Catalyzed Decarboxylative Allylic Alkylation of Thiopyranones." Journal of the American Chemical Society (Relevant for cyclic heteroatom ketone methodology).[1][2] Link

-

BenchChem Technical Protocols. "Synthesis of Dihydro-2H-pyran-3(4H)-one derivatives." Link

Sources

Organocatalytic Synthesis of Chiral 3-Phenyldihydropyranones: A Technical Guide

Executive Summary

The chiral 3-phenyldihydropyranone scaffold is a privileged structural motif embedded within numerous biologically active natural products and pharmaceutical agents. Historically, the asymmetric construction of these six-membered oxygen heterocycles relied heavily on transition-metal catalysis, which introduced challenges related to heavy-metal toxicity, trace contamination in active pharmaceutical ingredients (APIs), and high catalyst costs.

The advent of asymmetric organocatalysis has fundamentally shifted this paradigm. By leveraging small organic molecules to activate substrates via distinct electronic and spatial interactions, chemists can now access highly functionalized dihydropyranones with exceptional enantiomeric and diastereomeric control. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for the synthesis of chiral 3-phenyldihydropyranones, focusing on N-Heterocyclic Carbene (NHC) and bifunctional hydrogen-bonding catalytic systems.

Mechanistic Paradigms in Asymmetric Organocatalysis

To achieve high stereocontrol in the synthesis of 3-phenyldihydropyranones, the catalytic system must precisely orchestrate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of the reacting species while providing a rigid chiral pocket.

N-Heterocyclic Carbene (NHC) Activation

NHC catalysis excels in the umpolung (polarity reversal) of

NHC-catalyzed cycle for chiral 3-phenyldihydropyranone synthesis.

Bifunctional Hydrogen-Bonding Catalysis

Alternatively, chiral squaramides and thioureas operate via a bifunctional activation mode. These catalysts possess a hydrogen-bond donor motif (which lowers the LUMO of the electrophile) and a Brønsted basic tertiary amine (which raises the HOMO of the nucleophile). This dual activation is critical for cascade Michael/hemiacetalization reactions, enabling the highly stereoselective construction of dihydropyranones from

Bifunctional activation mode of chiral squaramide catalysts.

Causality in Reaction Design: The "Why" Behind the Chemistry

To transition from theoretical chemistry to robust application science, one must understand the causality behind experimental parameters:

-

Base Selection in NHC Catalysis: The choice of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) over weaker bases (like

) is dictated by the -

Solvent Dielectric Effects: Non-polar solvents like toluene or dichloromethane (DCM) are strictly preferred. They enforce tight ion-pairing between the chiral catalyst and the reactive intermediate, maximizing stereofacial shielding. Highly polar solvents (like DMF) dissociate these ion pairs, leading to a precipitous drop in enantiomeric excess (ee).

-

Water as an Additive: In some squaramide-catalyzed systems, trace water is intentionally added. Water bridges the hydrogen-bonding network between the catalyst and the substrate, accelerating proton transfer during the enolization step without disrupting the chiral pocket.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that the researcher can confirm the success of intermediate states before committing further time and resources.

Protocol A: NHC-Catalyzed Formal [3+3] Annulation

Objective: Synthesis of chiral 3-phenyl-3,4-dihydropyran-2-one via acylazolium intermediates.

-

Pre-Reaction Setup: Flame-dry a Schlenk tube under argon. Add the chiral triazolium precatalyst (10 mol%), cinnamaldehyde (1.0 equiv), and the 1,3-dicarbonyl nucleophile (1.2 equiv) in anhydrous toluene (0.1 M).

-

Base Addition: Cool the mixture to 0 °C. Dropwise add DBU (15 mol%) via a gas-tight syringe.

-

Self-Validation Checkpoint 1 (Visual): Observe the reaction mixture 5 minutes post-base addition. The solution must transition from colorless to a distinct deep yellow/orange. This chromic shift is the physical manifestation of the extended conjugation present in the Breslow intermediate. If the solution remains clear, the precatalyst has not been deprotonated (likely due to wet solvent quenching the base), and the reaction must be aborted.

-

Oxidant Addition: Add the organic oxidant (e.g., 3,3',5,5'-tetra-tert-butyldiphenoquinone) to generate the acylazolium species. Stir for 12 hours at room temperature.

-

Self-Validation Checkpoint 2 (TLC): Perform Thin-Layer Chromatography (Hexanes:EtOAc 3:1). The disappearance of the highly UV-active cinnamaldehyde spot and the appearance of a slower-moving, strongly UV-active product spot validates the cyclization.

-

Isolation: Quench with saturated

, extract with DCM, and purify via flash chromatography.

Protocol B: Squaramide-Catalyzed Cascade Michael/Lactonization

Objective: Bioinspired synthesis of chiral 3,4-dihydropyranones via S-to-O acyl-transfer, as established in 3[3].

-

Reagent Mixing: In a standard reaction vial, dissolve the

-unsaturated -

Catalyst Introduction: Add the cinchona-derived squaramide catalyst (1 to 5 mol%).

-

Incubation: Stir at room temperature for 24 hours.

-

Self-Validation Checkpoint 3 (Chiral HPLC): Run an aliquot on a chiral stationary phase (e.g., Daicel Chiralpak AD-H). The chromatogram must show a single dominant peak (>95% area) rather than two equal peaks. The presence of a sharp, singular peak validates that the bifunctional H-bond donor network remained intact and was not disrupted by competitive hydrogen bonding from atmospheric moisture.

Quantitative Data Presentation

The table below consolidates the comparative efficacy of different organocatalytic systems for the synthesis of highly substituted dihydropyranones, drawing upon established methodologies including 4[4].

| Catalytic System | Activation Mode | Target Scaffold | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Advantage |

| Chiral Triazolium NHC | Homoenolate / Acylazolium | 3-Phenyl-3,4-dihydropyranones | 85 - 95% | 92 - 99% | Rapid access to highly functionalized rings from simple enals. |

| Cinchona Squaramide | Bifunctional H-Bonding | Spiro-fused dihydropyranones | 80 - 94% | 95 - 99% | Ultra-low catalyst loading (down to 1 mol%); operable "on water". |

| Chiral N,N′-Dioxide | Lewis Base / H-Bonding | Multifunctional dihydropyrans | 88 - 99% | 90 - 99% | Excellent diastereocontrol (>20:1 dr) in cascade hemiacetalizations. |

| Chiral Isothiourea | Acyl Ammonium Intermediate | 3-Substituted dihydropyranones | 75 - 90% | 88 - 95% | Highly effective for formal [2+2] and [4+2] cycloadditions. |

References

-

Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. PMC. Available at:[Link]

-

Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. MDPI. Available at:[Link]

-

Bioinspired Synthesis of Chiral 3,4-Dihydropyranones via S-to-O Acyl-Transfer Reactions. Organic Letters (ACS Publications). Available at:[Link]

-

Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters (ACS Publications). Available at:[Link]

Sources

Synthesis of 3-Phenyldihydro-2H-pyran-4(3H)-one via Double Oxa-Michael Addition: A Technical Guide

Executive Summary

The tetrahydropyran-4-one scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a conformationally restricted, oxygen-enriched building block for drug discovery. Specifically, 3-phenyldihydro-2H-pyran-4(3H)-one (also referred to as 3-phenyltetrahydro-4H-pyran-4-one) presents unique synthetic challenges due to the steric encumbrance and electronic influence of the C3-phenyl substituent.

Traditional methods involving the late-stage functionalization of saturated oxacycles often suffer from poor regioselectivity and low yields. As an elegant, atom-economical alternative, the of water to cross-conjugated divinyl ketones provides a direct pathway to these highly substituted heterocycles[1]. This whitepaper details the mechanistic rationale, visualizes the synthetic architecture, and provides self-validating protocols for this approach.

Mechanistic Rationale: The Biphasic Phase-Transfer Dynamics

The synthesis relies on a cascade reaction: an initial intermolecular oxa-Michael addition followed by an intramolecular 6-endo-trig cyclization[2].

-

Intermolecular Attack : The hydroxide anion attacks the less sterically hindered

-carbon of the unsubstituted vinyl group of the precursor, 2-phenyl-1,4-pentadien-3-one. -

Intramolecular Cyclization : The resulting acyclic enolate undergoes a proton transfer to form a pendant alkoxide. This intermediate is perfectly positioned to attack the phenyl-substituted vinyl group, closing the ring.

The Causality of the Biphasic System: Divinyl ketones are highly electrophilic and notoriously prone to runaway polymerization in homogenous basic solutions. By employing a biphasic CH

Visualizing the Synthetic Architecture

Synthetic workflow for this compound via double oxa-Michael addition.

Mechanistic sequence of the double oxa-Michael addition forming the tetrahydropyran ring.

Self-Validating Experimental Protocols

A protocol is only as robust as its built-in validation checkpoints. The following procedures are designed as self-validating systems to ensure high fidelity at every step.

Phase 1: Preparation of 2-Phenyl-1,4-pentadien-3-ol

Objective: Assemble the carbon backbone via halogen-metal exchange.

-

In a flame-dried Schlenk flask under an inert N

atmosphere, dissolve -

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.1 equiv, 2.0 M in hexanes) dropwise. Stir for 1.5 h.

-

Add freshly distilled acrolein (2.5 equiv) dropwise. Stir for an additional 1.5 h at -78 °C, then allow the mixture to warm to room temperature.

-

Quench with saturated aqueous NH

Cl and extract with EtOAc.

Causality & Validation: The strict -78 °C temperature is non-negotiable; it prevents the degradation of the highly reactive

Phase 2: Chemoselective Allylic Oxidation

Objective: Generate the cross-conjugated divinyl ketone[3].

-

Dissolve the crude 2-phenyl-1,4-pentadien-3-ol in CH

Cl -

Add activated MnO

(10 equiv). Stir vigorously at 25 °C for 4 hours. -

Filter the black suspension through a pad of Celite, washing thoroughly with CH

Cl -

Concentrate the filtrate in vacuo.

Causality & Validation: MnO

Phase 3: Biphasic Double Oxa-Michael Cyclization

Objective: Construct the final this compound ring[2].

-

Dissolve 2-phenyl-1,4-pentadien-3-one in CH

Cl -

Add an equal volume of aqueous KOH solution (approx. 4.0 equiv of KOH relative to the ketone).

-

Heat the biphasic mixture to 40 °C with maximal magnetic stirring for 28 hours.

-

Separate the phases. Wash the organic layer with 20% aqueous citric acid to neutralize residual base, dry over MgSO

, and purify via silica gel flash chromatography.

Causality & Validation: Vigorous stirring is the most critical physical parameter here; it maximizes the interfacial surface area necessary for the hydroxide to interact with the organic phase without requiring a phase-transfer catalyst.

Validation Checkpoint: The cyclization breaks the extended cross-conjugation of the divinyl ketone. Consequently, reaction progress is validated by the distinct loss of intense UV activity on TLC. The final saturated pyranone can instead be visualized using a KMnO

Quantitative Data Summary

| Reaction Phase | Intermediate / Product | Reagents & Catalyst | Temp / Time | Yield (%) | Validation Checkpoint |

| 1. Lithiation & Addition | 2-Phenyl-1,4-pentadien-3-ol | -78 °C / 3 h | 75 - 80% | Disappearance of starting bromide (GC-MS) | |

| 2. Allylic Oxidation | 2-Phenyl-1,4-pentadien-3-one | MnO | 25 °C / 4 h | 85 - 90% | Strong UV-active spot on TLC (254 nm) |

| 3. Double Oxa-Michael | This compound | KOH, CH | 40 °C / 28 h | 51% | Loss of UV activity; positive KMnO |

References

-

Title : Synthesis of Tetrahydropyran-4-ones and Thiopyran-4-ones from Donor-Substituted α-Bromostyrene Derivatives Source : European Journal of Organic Chemistry (2006) URL :[Link]

-

Title : Synthesis of 3-Aryl-Substituted Tetrahydropyran-4-ones and Tetrahydrothiopyran-4-ones Source : Synlett (2006) URL :[Link]

Sources

Conformational Analysis of 3-Phenyldihydro-2H-pyran-4(3H)-one: A Technical Guide

Executive Summary

The structural elucidation of substituted saturated heterocycles is a critical pathway in modern drug discovery. 3-Phenyldihydro-2H-pyran-4(3H)-one (also known as 3-phenyltetrahydro-4H-pyran-4-one, CAS 907997-17-5) serves as a highly versatile scaffold for synthesizing bioactive compounds, including κ-opioid receptor (KOR) agonists and complex natural products. Understanding its conformational dynamics is paramount, as the spatial orientation of the C3-phenyl group dictates the stereochemical outcome of downstream functionalizations (e.g., nucleophilic additions to the C4 ketone).

This whitepaper provides an in-depth analysis of the conformational landscape of this compound, detailing the stereoelectronic forces at play, and outlines field-proven experimental and computational protocols for rigorous conformational assignment.

Structural and Electronic Fundamentals

The tetrahydropyran-4-one (THPN) ring system fundamentally adopts a chair conformation. However, the introduction of the ether oxygen (O1) and the sp²-hybridized carbonyl carbon (C4) significantly perturbs the ring geometry compared to a standard cyclohexane ring.

-

Ring Flattening: The shorter C–O bonds (approx. 1.42 Å) compared to C–C bonds, combined with the wider C–O–C bond angle, result in a flattened chair conformation ()[1].

-

Lower Inversion Barrier: This flattening reduces the torsional strain during ring inversion, leading to a lower energy barrier for the chair-to-chair interconversion via the twist-boat transition state compared to cyclohexane ()[2].

Conformational Dynamics of the 3-Phenyl Substituent

In this compound, the phenyl group can occupy either an axial or equatorial position. The thermodynamic equilibrium is governed by a competition between steric bulk and torsional strain.

The Equatorial Preference and the "2-Alkylketone Effect"

In a standard substituted cyclohexane, a bulky phenyl group (A-value ≈ 2.8 kcal/mol) overwhelmingly prefers the equatorial position to avoid severe 1,3-diaxial interactions. However, in the THPN system, placing the phenyl group at the equatorial C3 position forces the C3–Phenyl bond to nearly eclipse the adjacent C4=O carbonyl double bond (dihedral angle ≈ 15°). This phenomenon, analogous to the "2-alkylketone effect" in cyclohexanones, introduces significant torsional strain.

Despite this eclipsing interaction, the equatorial conformer remains the global minimum . The causality is straightforward: the destabilization caused by the torsional strain of the eclipsed C3-equatorial bond is vastly outweighed by the severe 1,3-diaxial steric clashes that an axial phenyl group would suffer against the axial proton at C5 and the axial lone pair of the O1 ether oxygen.

Phenyl Ring Rotameric States

To minimize the eclipsing strain with the carbonyl oxygen and steric clashes with the adjacent equatorial protons at C2, the equatorial phenyl ring adopts a specific rotational conformation. It typically bisects the C2–C3–C4 angle, aligning its π-system roughly parallel to the C4=O bond.

Conformational equilibrium of this compound highlighting the equatorial preference.

Experimental Methodologies for Conformational Elucidation

To definitively assign the conformation of synthesized this compound (typically accessed via double-conjugate addition of water to divinyl ketones ()[3]), a dual-pronged approach utilizing NMR spectroscopy and Density Functional Theory (DFT) is required.

Protocol 1: NMR Spectroscopic Analysis

This protocol leverages the Karplus relationship to determine dihedral angles from

-

Sample Preparation: Dissolve 15 mg of high-purity this compound in 0.6 mL of CDCl₃. Ensure the sample is free of paramagnetic impurities to preserve sharp multiplet splitting.

-

1D ¹H Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (400 MHz or higher). Focus on the C3 methine proton signal (typically located between 3.5–4.0 ppm).

-

Multiplet Analysis (Causality Check):

-

Because C3 is flanked by a methylene (C2) and a carbonyl (C4), the C3 proton couples only to the two protons on C2.

-

If the phenyl group is equatorial, the C3 proton is axial . It will exhibit a large trans-diaxial coupling (

Hz) with the axial C2 proton, and a smaller axial-equatorial coupling (

-

-

2D NOESY Verification: Perform a 2D NOESY experiment with a mixing time of 400 ms. Look for a strong cross-peak between the C3 proton and the axial C5 proton. This through-space interaction (< 3.0 Å) is only geometrically possible if the C3 proton is axial, thereby independently validating the equatorial assignment of the phenyl group.

Protocol 2: Computational DFT Workflow

To quantify the thermodynamic distribution, computational modeling must be employed to capture the subtle stereoelectronic effects ()[4].

-

Conformational Sampling: Generate the axial-chair, equatorial-chair, and twist-boat conformers using a molecular mechanics force field (e.g., OPLS4).

-

Geometry Optimization: Optimize the generated structures using DFT at the B3LYP/6-311+G(d,p) level of theory. The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the ether oxygen lone pairs.

-

Frequency Calculation: Run vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (zero imaginary frequencies) and to extract the Gibbs free energy (

) at 298.15 K. -

Self-Validation (GIAO): Calculate the theoretical NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. If the computed

values match the experimental NMR data within a 0.5 Hz margin, the theoretical conformational ensemble is validated.

Integrated experimental and computational workflow for conformational elucidation.

Quantitative Conformational Data

The following tables summarize the expected quantitative parameters derived from the integrated experimental and computational workflows.

Table 1: Computed Thermodynamic Parameters (DFT B3LYP/6-311+G )**

| Conformer | Relative Energy (

Table 2: Diagnostic ¹H NMR Parameters for the C3 Methine Proton

| Parameter | Equatorial-Phenyl (Axial C3-H) | Axial-Phenyl (Equatorial C3-H) |

|---|---|---|

| Multiplicity | Doublet of doublets (dd) | Narrow multiplet / narrow dd |

|

Conclusion

The conformational analysis of this compound reveals a rigid preference for the equatorial-phenyl chair conformation. While the "2-alkylketone effect" introduces torsional strain via eclipsing interactions with the C4 carbonyl, the massive steric penalty of 1,3-diaxial interactions in the axial conformer dictates the thermodynamic equilibrium. By employing a self-validating workflow combining precise

References

-

Gung, B. W., Wolf, M. A., Mareska, D. A., & Brockway, C. A. (1994). Origin of the Conformational Mobility for Tetrahydro-4-pyranone: An ab Initio MO Study. The Journal of Physical Chemistry, 98(32), 7762-7765. URL:[Link]

-

Gung, B. W., et al. (1990). Conformational analysis of 4-tetrahydropyranones: a combined molecular mechanics (MM2) and ab initio MO study. Journal of the American Chemical Society, 112(23), 8293-8297. URL:[Link]

-

Rosiak, A., Frey, W., & Christoffers, J. (2006). Synthesis of Tetrahydropyran-4-ones and Thiopyran-4-ones from Donor-Substituted α-Bromostyrene Derivatives. European Journal of Organic Chemistry, 2006(17), 4044-4054. URL:[Link]

-

ResearchGate. (2025). Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate Publications. URL:[Link]

Sources

Spectroscopic Characterization of 3-phenyldihydro-2H-pyran-4(3H)-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-phenyldihydro-2H-pyran-4(3H)-one, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to present a detailed, predicted analysis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for spectral acquisition and interpretation are detailed to provide a framework for the analysis of this and similar heterocyclic ketones.

Introduction: The Structural Significance of this compound

The dihydro-2H-pyran-4(3H)-one scaffold is a key structural motif in a variety of natural products and pharmacologically active molecules. The introduction of a phenyl group at the 3-position introduces a site of aromaticity and steric bulk, which can significantly influence the molecule's chemical reactivity and biological activity. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its application in drug design and development. Spectroscopic analysis is the cornerstone of this understanding, providing a detailed fingerprint of the molecule's atomic and functional group arrangement.

This guide will proceed with a detailed examination of the predicted spectroscopic data for this compound, elucidating the expected spectral features and their correlation to the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the number of unique proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The predicted chemical shifts are based on the analysis of the parent compound, tetrahydro-4H-pyran-4-one[1], and the known influence of a phenyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H | The five protons of the monosubstituted phenyl ring are expected to resonate in this characteristic aromatic region. |

| ~ 4.20 - 4.40 | Multiplet | 2H | H-6 | These protons are adjacent to the electron-withdrawing oxygen atom, leading to a downfield shift. |

| ~ 3.80 - 4.00 | Multiplet | 2H | H-2 | Similar to H-6, these protons are deshielded by the adjacent oxygen atom. |

| ~ 3.60 - 3.80 | Doublet of Doublets | 1H | H-3 | This proton is at a chiral center and is coupled to the protons on C-2 and C-5. The phenyl group will cause a significant downfield shift compared to the unsubstituted pyranone. |

| ~ 2.60 - 2.80 | Multiplet | 2H | H-5 | These protons are adjacent to the carbonyl group, which causes a moderate downfield shift. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~ 205 - 210 | C-4 (C=O) | The carbonyl carbon of a ketone typically resonates in this downfield region.[2] |

| ~ 135 - 140 | C-1' (ipso-C of Phenyl) | The quaternary carbon of the phenyl ring attached to the pyranone ring. |

| ~ 128 - 130 | C-2', C-6' & C-3', C-5' | Aromatic carbons of the phenyl ring. |

| ~ 127 - 129 | C-4' | Aromatic carbon of the phenyl ring. |

| ~ 65 - 70 | C-6 | Carbon adjacent to the ring oxygen. |

| ~ 60 - 65 | C-2 | Carbon adjacent to the ring oxygen. |

| ~ 45 - 50 | C-3 | The presence of the phenyl group will shift this carbon downfield. |

| ~ 40 - 45 | C-5 | Carbon alpha to the carbonyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Record the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse sequence: A proton-decoupled sequence (e.g., zgpg30) is typically used to produce a spectrum with single lines for each carbon.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Table 3: Predicted IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations of C-H bonds on the phenyl ring. |

| ~ 2850 - 3000 | Medium | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds on the pyranone ring. |

| ~ 1715 - 1735 | Strong | C=O Stretch | The strong absorption of the ketone carbonyl group is a key diagnostic peak. |

| ~ 1600, 1450-1500 | Medium-Weak | C=C Stretch (Aromatic) | Characteristic stretching vibrations of the carbon-carbon bonds within the phenyl ring. |

| ~ 1050 - 1150 | Strong | C-O Stretch | The stretching vibration of the ether C-O bond in the pyranone ring. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, a small amount can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000 - 400 cm⁻¹

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion | Rationale for Prediction |

| 176 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₁₁H₁₂O₂. |

| 105 | [C₆H₅CO]⁺ | A common fragment from phenyl ketones, resulting from cleavage adjacent to the carbonyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a very common fragment for aromatic compounds. |

| 148 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the molecular ion. |

| 104 | [C₈H₈]⁺ | Likely corresponds to styrene, formed through a rearrangement and fragmentation process. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum plots relative abundance against m/z, allowing for the identification of the molecular ion and key fragment ions.

Integrated Spectroscopic Analysis Workflow

The effective characterization of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide has presented a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. While based on established principles and data from analogous structures, it is imperative that this predicted data be confirmed by experimental analysis. The provided protocols offer a robust starting point for researchers to acquire and interpret the actual spectroscopic data for this compound, which will be invaluable for its future applications in medicinal chemistry and drug discovery.

References

-

PubChem. 4-phenyl-tetrahydro-2H-pyran. [Link]

-

PubChem. 3-[(E)-4-phenylbut-1-enyl]tetrahydropyran. [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0020478). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NIST. 4H-Pyran-4-one, tetrahydro-. [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-dihydro-4H-pyran-4-ones. [Link]

-

Central Asian Journal of Medical and Natural Science. Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. [Link]

-

PMC. Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights. [Link]

Sources

The Architecture of 3-Phenyl Substituted Tetrahydropyranones: Synthesis, Stereochemistry, and Pharmaceutical Applications

Executive Summary

The tetrahydropyran-4-one (THPO) core is a privileged scaffold in organic chemistry, serving as the skeletal foundation for numerous complex natural products and synthetic therapeutics. The introduction of a 3-phenyl substituent into this ring system fundamentally alters its conformational energy landscape, demanding rigorous stereocontrol during synthesis. This whitepaper provides an in-depth mechanistic analysis of 3-phenyl substituted tetrahydropyranones, detailing the causality behind their stereochemical behavior, evaluating advanced synthetic methodologies, and outlining self-validating experimental protocols essential for drug development applications.

Structural Fundamentals & Stereochemical Dynamics

The fundamental properties of 3-phenyl substituted tetrahydropyran-4-ones are governed by the delicate balance of steric hindrance and stereoelectronic effects within the six-membered ring.

When synthesizing these molecules, the creation of a quaternary stereocenter at the C-3 position is a critical challenge. The stereochemical outcome is heavily reliant on the transition state geometry. During cyclization, the Z-configuration of the precursor enol ether forces the reaction through a highly ordered, chair-like transition state[1].

Causality of Conformation: To minimize 1,3-diaxial interactions, the bulky R4 groups naturally adopt a pseudo-equatorial position. Consequently, the sterically biased addition places the less bulky substituent of the enol ether into the axial position at C-3 within the newly formed tetrahydropyran-4-one ring[1]. The 3-phenyl group's orientation is therefore a direct consequence of the initial enol ether geometry, making the upstream synthesis of the Z-enol ether the definitive step for downstream stereofidelity.

Caption: Stereochemical logic dictating the C-3 quaternary stereocenter formation.

Advanced Synthetic Methodologies

Achieving high diastereomeric ratios (dr) in 3-phenyl THPOs requires methodologies that bypass the thermodynamic pitfalls of standard aldol additions. The field has gravitated toward three primary strategies, summarized below:

Quantitative Comparison of Synthetic Routes

| Synthetic Methodology | Catalyst / Reagent | Yield Range | Diastereoselectivity (dr) | Core Mechanistic Feature |

| Silyl Enol Ether Prins Cyclization | TMSOTf or BF3·OEt2 | Up to 97% | >95:5 (cis-2,6) | Trapping of oxocarbenium ion by silyl enol ether; highly modular[1]. |

| Maitland-Japp Reaction | Various Lewis Acids | >90% | High (Temp dependent) | One-pot, multi-component condensation of aldehydes and β-ketoesters[2]. |

| Brønsted Acid-Catalyzed Oxa-Conjugate Addition | Brønsted Acids | Moderate to Excellent | 7:1 to >20:1 | Utilizes α,β-unsaturated ester surrogates; avoids unreactive oxoesters[2]. |

The Silyl Enol Ether Prins Cyclization stands out for its exceptional functional group tolerance and diastereoselectivity. By generating an oxocarbenium ion intermediate that is subsequently trapped by a silyl enol ether, researchers can reliably construct cis-2,6-disubstituted tetrahydropyran-4-ones[3].

Caption: Mechanistic pathway of the Silyl Enol Ether Prins Cyclization.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocol for the Silyl Enol Ether Prins Cyclization is designed as a self-validating system. Every critical step includes an internal check to verify the mechanistic trajectory before proceeding.

Protocol: Diastereoselective Synthesis of 3-Phenyl Tetrahydropyran-4-ones

Step 1: Precursor Generation & Validation

-

Action: Deprotonate the target acid chloride using triethylamine to form a ketene in situ, followed by reaction with a silyl ketene acetal to produce the ester. Subsequent organometallic addition and reduction yields the hydroxy silyl enol ether[1].

-

Causality: The sterically biased ketene addition is required to establish the Z-configuration of the enol ether.

-

Self-Validation Check: Conduct 1H NMR analysis on the isolated hydroxy silyl enol ether. The presence of a singular Z-isomer signal confirms the stereochemical foundation. If E-isomers are detected, the downstream dr will predictably degrade; the batch must be re-purified.

Step 2: Lewis Acid Activation

-

Action: Dissolve the hydroxy silyl enol ether and the target aldehyde in anhydrous dichloromethane (CH2Cl2). Cool strictly to -78 °C. Slowly add TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

-

Causality: TMSOTf acts as a potent Lewis acid, coordinating with the aldehyde oxygen to vastly increase its electrophilicity, thereby triggering the rapid formation of the oxocarbenium ion intermediate[3].

Step 3: Additive Buffering (Critical Control Point)

-

Action: Introduce 2,6-di-tert-butyl-4-methylpyridine to the reaction mixture concurrently with the Lewis acid.

-

Causality: The cyclization process generates triflic acid in situ. Without a bulky, non-nucleophilic base to neutralize this acid, premature cleavage of the silyl group occurs, aborting the Prins cyclization pathway[1].

-

Self-Validation Check: Monitor the reaction via TLC. Rapid formation of desilylated side-products indicates insufficient buffering.

Step 4: Stereoselective Cyclization

-

Action: Maintain the reaction at -78 °C for 4 hours.

-

Causality: Cryogenic temperatures restrict the conformational flexibility of the oxocarbenium intermediate, locking it into the lowest-energy chair-like transition state. This ensures the 3-phenyl group is directed into the thermodynamically favored axial position[1].

Step 5: Quenching and Isolation

-

Action: Quench the reaction cold with saturated aqueous NaHCO3. Extract with diethyl ether, dry over MgSO4, and purify via flash chromatography.

-

Self-Validation Check: Final 1H NMR should display a single diastereomer (>95:5 dr) for the 2,6-cis configuration, validating the integrity of the entire cascade[1].

Pharmaceutical Applications & Drug Development

The 3-phenyl substituted tetrahydropyranone is not merely a synthetic target; it is a highly valuable pharmacophore utilized in advanced drug development.

HMG-CoA Reductase Inhibitors The tetrahydropyranone ring is a critical structural motif in the development of hypocholesterolemic agents. Specifically, derivatives such as 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-heptanoic acid exist in equilibrium with their closed lactone (tetrahydropyranone) forms. The precise stereochemistry of this ring system is absolutely required for the effective inhibition of the HMG-CoA reductase enzyme, dictating the drug's binding affinity within the active site[4].

Macrocyclic Natural Product Synthesis Beyond synthetic drugs, the highly substituted pyran core is foundational to the total synthesis of complex macrocyclic natural products. The robust stereocontrol afforded by the Prins cyclization methodologies allows for the precise construction of the pyran rings found in potent biological agents like neopeltolide, okilactiomycin, and phorboxazole A[2].

References

- Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones, The Journal of Organic Chemistry - ACS Public

- Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones, ResearchG

- EP0409281A1 - (R-(RR))-2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl-3-phenyl-4((phenylamino)-carbonyl)

- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years, PMC,

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0409281A1 - (R-(R*R*))-2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl-3-phenyl-4((phenylamino)-carbonyl)-1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof - Google Patents [patents.google.com]

Exploring the Reactivity of the 3-Phenyldihydropyranone Core: A Technical Guide for Drug Development Professionals

Abstract

The 3-phenyldihydropyranone scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic compounds.[1][2][3][4] Its inherent structural features, including a reactive carbonyl group, an activated phenyl ring, and a flexible dihydropyranone core, offer a multitude of opportunities for chemical modification. This guide provides an in-depth exploration of the reactivity of the 3-phenyldihydropyranone core, designed to empower researchers, scientists, and drug development professionals in their quest to unlock the full synthetic and medicinal potential of this versatile scaffold. We will delve into the fundamental reaction mechanisms, provide detailed experimental protocols for key transformations, and showcase the application of these principles in the synthesis of complex molecules.

Introduction: The Significance of the 3-Phenyldihydropyranone Scaffold

The dihydropyranone ring system is a cornerstone in the architecture of numerous natural products, many of which exhibit significant pharmacological properties.[2][3][4] The incorporation of a phenyl group at the 3-position introduces additional avenues for synthetic manipulation and can significantly influence the biological activity of the resulting molecules. This strategic placement of the phenyl group can modulate lipophilicity, introduce sites for further functionalization through electrophilic aromatic substitution, and provide a handle for creating diverse libraries of compounds for drug discovery programs.[5][6] Understanding the intrinsic reactivity of this core is paramount for the rational design and efficient synthesis of novel therapeutic agents.

Synthesis of the 3-Phenyldihydropyranone Core

A robust and versatile synthesis of the 3-phenyldihydropyranone core is the essential starting point for any exploration of its reactivity. One-pot multicomponent reactions have emerged as a highly efficient strategy for the construction of this scaffold.[7][8]

Three-Component Reaction for Dihydropyranone Synthesis

A common and effective method involves the condensation of an aromatic aldehyde (benzaldehyde), a 1,3-dicarbonyl compound, and a suitable C1 synthon. For instance, the reaction of benzaldehyde, Meldrum's acid, and a 1,3-dicarbonyl in the presence of a base like potassium hydroxide provides a direct route to highly functionalized dihydropyranones.[7][8]

Experimental Protocol: One-Pot Synthesis of a 3-Phenyldihydropyranone Derivative

Materials:

-

Benzaldehyde

-

Meldrum's acid

-

Ethyl acetoacetate

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) and ethyl acetoacetate (1.0 eq) in a 1:1 mixture of H₂O:EtOH.

-

Add KOH (0.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Add benzaldehyde (1.0 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and acidify with 1M HCl.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol.

Key Reactive Sites and Their Transformations

The 3-phenyldihydropyranone core possesses several key reactive sites that can be selectively targeted for chemical modification.

Caption: Key reactive sites of the 3-phenyldihydropyranone core.

Reactions at the Carbonyl Group: Nucleophilic Addition

The carbonyl group at the C2 position is a primary site for nucleophilic attack.[9][10][11][12] This reactivity allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation. Mild reducing agents like sodium borohydride (NaBH₄) are typically effective for this purpose.[13]

Caption: General mechanism for the reduction of the carbonyl group.

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group provides a powerful method for the formation of new carbon-carbon bonds, leading to tertiary alcohols.[9]

Experimental Protocol: Grignard Reaction with a 3-Phenyldihydropyranone

Materials:

-

3-Phenyldihydropyranone derivative

-

Methylmagnesium bromide (MeMgBr) in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the 3-phenyldihydropyranone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add MeMgBr (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting tertiary alcohol by column chromatography on silica gel.

Reactions at the Phenyl Ring: Electrophilic Aromatic Substitution

The phenyl group at the C3 position is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring.[14][15][16][17][18] The directing effects of the dihydropyranone core will influence the regioselectivity of these reactions.

Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with elemental halogens in the presence of a Lewis acid catalyst.[16][18] These reactions typically yield a mixture of ortho- and para-substituted products.[17]

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Phenyldihydropyranone

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | ortho- and para-bromo derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | para-acyl derivative (major) |

Reactions Involving the Dihydropyranone Ring

The double bond within the dihydropyranone ring can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, providing access to complex polycyclic structures.[19][20][21] For instance, 1,3-dipolar cycloadditions with nitrones or azides can lead to the formation of novel heterocyclic systems.[20][22]

Caption: Workflow for a [3+2] cycloaddition reaction.

Under certain conditions, the dihydropyranone ring can undergo ring-opening reactions, providing access to functionalized acyclic compounds.[23][24][25][26] These reactions can be initiated by nucleophiles or electrophiles and offer a pathway to linear structures that can be further elaborated.[23][26]

Applications in Drug Discovery and Natural Product Synthesis

The diverse reactivity of the 3-phenyldihydropyranone core has been leveraged in the synthesis of numerous biologically active molecules.[2][4] For instance, derivatives of this scaffold have been investigated as potential inhibitors of various enzymes and receptors.[5][6][27] Furthermore, the dihydropyranone motif is a key structural element in many natural products with potent biological activities, making the understanding of its chemistry crucial for total synthesis efforts.[3][28][29]

Spectroscopic Characterization

The structural elucidation of newly synthesized 3-phenyldihydropyranone derivatives relies heavily on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of the molecule.[30][31][32]

-

Infrared (IR) Spectroscopy: The characteristic carbonyl stretch (typically around 1700-1750 cm⁻¹) is a key diagnostic feature.[33][34]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

Conclusion

The 3-phenyldihydropyranone core represents a highly versatile and synthetically tractable scaffold with significant potential in medicinal chemistry and natural product synthesis. A thorough understanding of its inherent reactivity at the carbonyl group, the phenyl ring, and the dihydropyranone ring itself is essential for the rational design and efficient synthesis of novel and complex molecules. The methodologies and insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the rich chemical space offered by this privileged heterocyclic system.

References

-

Mehrabi, H. (2018). Synthesis of dihydropyranones and dihydropyrano[2,3-d][7][35]dioxine-diones by cyclization reaction of Meldrum's acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. ARKIVOC, 2018(3), 191-199. [Link]

-

Li, G., et al. (2019). Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC‐Catalyzed Kinetic Resolution. Angewandte Chemie International Edition, 58(38), 13478-13482. [Link]

-

Morales-Manrique, C., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(8), 3539. [Link]

-

Mehrabi, H. (2018). Synthesis of dihydropyranones and dihydropyrano[2,3-d][7][35]dioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. ARKIVOC, 2018(3), 191-199. [Link]

-

Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909. [Link]

-

Wang, C., et al. (2011). Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. Organic & Biomolecular Chemistry, 9(9), 3465-3470. [Link]

-

Andersson, C. D., et al. (2020). Amidine‐Catalyzed Relay Ring‐Opening and Fragmentation of 3,4‐Dihydropyranones: A Formal Michael Addition of Acetone to α,β‐Unsaturated Esters and Amides. Chemistry – A European Journal, 26(42), 9295-9299. [Link]

-

de la Cruz, C. A., et al. (2017). Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho[1][7]- pyran-1-one. AIP Conference Proceedings, 1817(1), 030005. [Link]

-

Wikipedia. (n.d.). Nucleophilic addition. In Wikipedia. Retrieved February 29, 2024, from [Link]

-

Zhang, Y., et al. (2022). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. Journal of the American Chemical Society, 144(1), 241-249. [Link]

-

Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link]

-

Crimmins, M. T., & She, J. (2002). Synthesis of Enantiopure Dihydropyranones: Aldol-Based Ring Expansion of Dihydrofurans. Organic Letters, 4(17), 2993-2996. [Link]

-

Wang, C., et al. (2011). Ring-opening reactions of 2-aryl-3, 4-dihydropyrans with nucleophiles. Organic & Biomolecular Chemistry, 9(21), 7435-7440. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(15), 5786. [Link]

-

Lin, S.-T., et al. (2013). The Electrophilic Substitution of Sydnones: the Reaction with 3-Aryl-4-Phenylsydnones, 3-Arylmethylsydnones and 3-Phenylethylsydnone. Universal Journal of Chemistry, 1(3), 113-120. [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

-

Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

Koppel, T. R., et al. (2014). 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles. The Journal of Organic Chemistry, 80(1), 645-651. [Link]

-

Padwa, A. (Ed.). (2002). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons. [Link]

-

Chemistry Learner. (2021, June 15). Nucleophilic Addition: Definition, Example, and Mechanism. [Link]

-

da Silva, A. B. F., et al. (2020). Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. Journal of the Brazilian Chemical Society, 31(9), 1855-1867. [Link]

-

Qi, X., et al. (2024). Total synthesis of natural products based on hydrogenation of aromatic rings. Beilstein Journal of Organic Chemistry, 20, 1-28. [Link]

-

Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

-

Ley, S. V. (n.d.). Natural Product Synthesis (a selection). Professor Steven V. Ley Research Group. [Link]

-

Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). Journal of Chemical Reviews, 2(4), 253-276. [Link]

-

Sahoo, S., et al. (2013). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research and Pharmaceutical Chemistry, 3(3), 643-652. [Link]

-

Thomson, R. J. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research, 48(4), 845-855. [Link]

-

CK-12 Foundation. (2026, January 1). Electrophilic Substitution Reactions - Haloarenes. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. [Link]

-